molecular formula C7H10IN B13870353 1-(3-Iodopropyl)-1H-pyrrole CAS No. 167867-84-7

1-(3-Iodopropyl)-1H-pyrrole

Cat. No.: B13870353
CAS No.: 167867-84-7
M. Wt: 235.07 g/mol
InChI Key: JSCMRGSUFIXGDJ-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an iodopropyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-1H-pyrrole typically involves the alkylation of pyrrole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodopropyl)-1H-pyrrole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form pyrrole-2,5-diones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding propylamine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-2,5-diones.

    Reduction: Formation of propylamine derivatives.

Scientific Research Applications

1-(3-Iodopropyl)-1H-pyrrole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized pyrroles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Iodopropyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodopropyl group can facilitate the compound’s binding to specific sites, enhancing its efficacy. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-1H-pyrrole: Similar in structure but contains a bromine atom instead of iodine. It exhibits different reactivity and may have distinct applications.

    1-(3-Chloropropyl)-1H-pyrrole: Contains a chlorine atom instead of iodine. It is less reactive than the iodopropyl derivative but can be used in similar synthetic applications.

    1-(3-Fluoropropyl)-1H-pyrrole:

Uniqueness: 1-(3-Iodopropyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.

Biological Activity

1-(3-Iodopropyl)-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antioxidant, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of pyrrole derivatives. Various methods have been employed to achieve this, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural confirmation of the compound is usually performed through spectral analysis techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with iodine substituents exhibit enhanced antibacterial activity against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus were reported to be lower than those for standard antibiotics like ciprofloxacin.
  • The compound demonstrated effective inhibition against Pseudomonas aeruginosa, with MIC values comparable to established antimicrobial agents .

Antioxidant Activity

Research has highlighted the antioxidant potential of pyrrole derivatives. The ability of this compound to scavenge free radicals contributes to its protective effects against oxidative stress:

  • In vitro studies showed that this compound significantly reduced malondialdehyde (MDA) levels in cellular models exposed to oxidative agents, indicating a reduction in lipid peroxidation .
  • The antioxidant activity was assessed using various assays, revealing a dose-dependent response in radical scavenging activity.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties:

  • In vitro tests demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values indicating substantial potency compared to other known anticancer agents.
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated:

CompoundMIC (μg/mL)Target Bacteria
This compound25Staphylococcus aureus
Ciprofloxacin12.5Staphylococcus aureus
This compound50Pseudomonas aeruginosa
Amoxicillin100Pseudomonas aeruginosa

These findings illustrate the potential of this compound as a viable alternative in treating resistant bacterial infections.

Research Findings: Antioxidant Properties

Another study focused on the antioxidant capabilities of pyrrole derivatives revealed that:

  • Treatment with varying concentrations of this compound resulted in significant reductions in reactive oxygen species (ROS) levels in neuronal cell lines exposed to neurotoxic agents.
  • The compound's ability to mitigate oxidative damage was attributed to its structural features that enhance electron donation capabilities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Iodopropyl)-1H-pyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : The Clausson-Kaas reaction is a foundational method for synthesizing substituted pyrroles. For this compound, a modified approach could involve alkylation of pyrrole with 1-iodo-3-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization should focus on stoichiometry, solvent polarity, and temperature to minimize byproducts like over-alkylation. Evidence from analogous syntheses (e.g., bromopropyl derivatives) suggests that slow addition of the alkylating agent improves regioselectivity .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The iodopropyl group’s protons appear as distinct triplets (δ ~3.2–3.5 ppm for CH₂-I and δ ~1.8–2.2 ppm for the central CH₂). Aromatic pyrrole protons resonate between δ 6.0–6.5 ppm as a multiplet.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 265 (C₇H₁₀IN⁺). High-resolution MS can confirm the molecular formula (C₇H₁₀IN).
  • Elemental Analysis : Verify iodine content (~47.9%) to confirm purity.
  • Cross-referencing with structurally similar compounds (e.g., bromopropyl analogs) aids interpretation .

Q. What safety protocols are critical when handling iodinated pyrrole derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential iodide vapor release.
  • Waste Disposal : Collect halogenated waste separately and dispose via licensed facilities, as recommended for iodinated organics .

Advanced Research Questions

Q. How does the iodopropyl substituent influence the electronic and steric properties of the pyrrole ring in catalytic applications?

  • Methodological Answer : The electron-withdrawing iodine atom increases the electrophilicity of the pyrrole ring, which can be quantified via Hammett substituent constants (σₚ ≈ 0.18 for iodopropyl). Steric effects are assessed using X-ray crystallography or computational modeling (e.g., DFT calculations). Compare reactivity with non-iodinated analogs (e.g., 1-(3-bromopropyl)-1H-pyrrole) to isolate electronic vs. steric contributions .

Q. What strategies mitigate regioisomer formation during the alkylation of pyrrole with 3-iodopropyl groups?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) on pyrrole nitrogen to direct alkylation to the desired position.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency and selectivity.
  • Byproduct Analysis : Monitor reaction progress via TLC or GC-MS. Regioisomers (e.g., 1-(2-iodopropyl)-1H-pyrrole) can be separated using silica gel chromatography with hexane/EtOAc gradients .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts to predict activation barriers. Focus on the C-I bond’s susceptibility to oxidative addition.
  • Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
  • Benchmarking : Validate predictions with experimental data from analogous aryl iodide couplings .

Q. What are the challenges in quantifying environmental persistence of iodinated pyrroles, and how can they be addressed?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-UV to track degradation under UV light or microbial action. Compare with non-iodinated analogs to assess halogenation’s impact.
  • Bioaccumulation Potential : Employ logP measurements (e.g., shake-flask method) to estimate lipid solubility. Iodinated derivatives typically exhibit higher logP values (~2.5–3.0), indicating moderate bioaccumulation risk.
  • Ecotoxicity : Conduct Daphnia magna or algae assays, though existing data gaps require extrapolation from structurally related compounds .

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported yields for pyrrole alkylation reactions?

  • Methodological Answer :

  • Reproducibility Checks : Replicate procedures under identical conditions (solvent purity, inert atmosphere).
  • Byproduct Identification : Use LC-MS or 2D NMR to detect minor impurities (e.g., dialkylated products).
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) causing yield variations .

Properties

CAS No.

167867-84-7

Molecular Formula

C7H10IN

Molecular Weight

235.07 g/mol

IUPAC Name

1-(3-iodopropyl)pyrrole

InChI

InChI=1S/C7H10IN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2

InChI Key

JSCMRGSUFIXGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCI

Origin of Product

United States

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